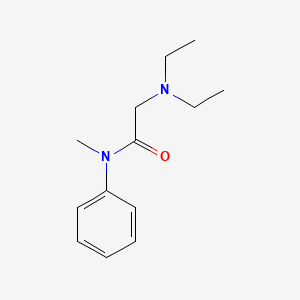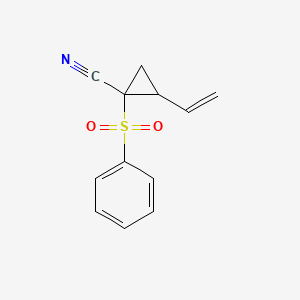
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile typically involves the following steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving an appropriate alkene and a carbene precursor.
Introduction of Ethenyl and Carbonitrile Groups: The ethenyl and carbonitrile groups can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc dust in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Zinc dust, sulfuric acid.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the ethenyl and carbonitrile groups can participate in various addition and substitution reactions.
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: Used in similar substitution reactions and as a precursor for other sulfonyl compounds.
Cyclopropane Derivatives: Share the cyclopropane ring structure and undergo similar types of reactions.
Ethenyl and Carbonitrile Compounds: Participate in similar addition and substitution reactions.
Uniqueness: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the benzenesulfonyl group enhances its electrophilic properties, while the ethenyl and carbonitrile groups provide additional sites for chemical modification.
Propiedades
Número CAS |
78162-17-1 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2S/c1-2-10-8-12(10,9-13)16(14,15)11-6-4-3-5-7-11/h2-7,10H,1,8H2 |
Clave InChI |
SPXPNASSUYCSJW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC1(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




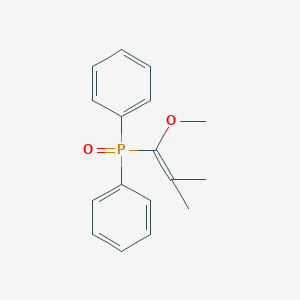
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
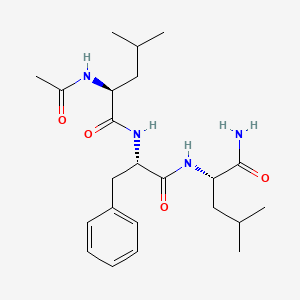

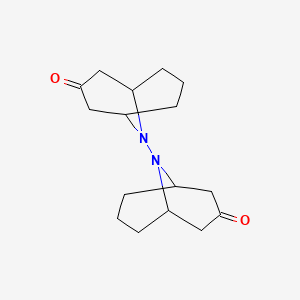



![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

